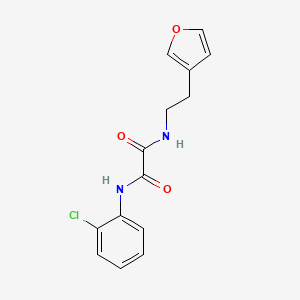

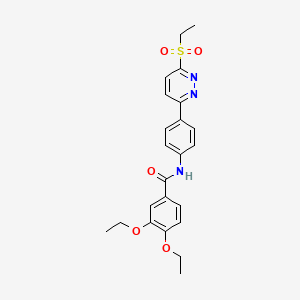

![molecular formula C15H11N3O2S2 B2453586 4-{[(1,1-dioxido-4H-1,2,4-benzothiadiazin-3-yl)thio]methyl}benzonitrile CAS No. 896684-16-5](/img/structure/B2453586.png)

4-{[(1,1-dioxido-4H-1,2,4-benzothiadiazin-3-yl)thio]methyl}benzonitrile

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound “4-{[(1,1-dioxido-4H-1,2,4-benzothiadiazin-3-yl)thio]methyl}benzonitrile” is a derivative of 1,2,4-benzothiadiazine-1,1-dioxide . The 1,2,4-benzothiadiazine-1,1-dioxide ring is known for various pharmacological activities such as antimicrobial, antiviral, antihypertensive, antidiabetic, anticancer, KATP channel activators, and AMPA receptor modulators .

Synthesis Analysis

The synthesis of 1,2,4-benzothiadiazine-1,1-dioxide derivatives has been a subject of research for quite some time . A novel method for the preparation of the 2H-1,2,4-benzothiadiazin-3(4H)-one 1,1-dioxides from saccharin derivatives has been developed . This method involves a Curtius rearrangement followed by an intramolecular cyclization .Scientific Research Applications

Synthesis and Biological Properties

- A study demonstrates the synthesis of biologically active compounds starting from sodium saccharin, which includes derivatives related to 4-{[(1,1-dioxido-4H-1,2,4-benzothiadiazin-3-yl)thio]methyl}benzonitrile. These compounds exhibit potential antibacterial and radical scavenging activities (Zia-ur-Rehman et al., 2009).

Toxicological Evaluation

- Toxicological evaluation of related compounds demonstrates minimal oxidative metabolism in vitro, with no genotoxic concerns, indicating potential safety for use in food and beverage applications (Arthur et al., 2015).

Ring Expansion Research

- The reaction of related benzothiadiazin derivatives in specific conditions leads to the formation of novel nine-membered heterocyclic systems, contributing to heterocyclic chemistry knowledge (Schläpfer-Dähler & Heimgartner, 1993).

Pharmacological Testing

- Research into benzothiadiazine derivatives shows potential for various pharmacological applications. Some compounds are of interest as potential diuretics, while others have potential as analgesics (Ukrainets et al., 2017).

Antitumor Activity

- Certain benzothiadiazin derivatives have been evaluated for antitumor activity, indicating potential applications in cancer research (Tait & di Bella, 1990).

Stereochemical Synthesis

- Stereochemical aspects of benzothiadiazin derivatives are studied, highlighting the significance of stereochemistry in the synthesis of pharmaceutical compounds (Tait, Colorni & Bella, 1996).

properties

IUPAC Name |

4-[(1,1-dioxo-4H-1λ6,2,4-benzothiadiazin-3-yl)sulfanylmethyl]benzonitrile |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H11N3O2S2/c16-9-11-5-7-12(8-6-11)10-21-15-17-13-3-1-2-4-14(13)22(19,20)18-15/h1-8H,10H2,(H,17,18) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZAAXPTSWZXDVJP-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)NC(=NS2(=O)=O)SCC3=CC=C(C=C3)C#N |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H11N3O2S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

329.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-{[(1,1-dioxido-4H-1,2,4-benzothiadiazin-3-yl)thio]methyl}benzonitrile | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(1-(3,4-dimethylphenyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)-2-(4-isopropylphenoxy)acetamide](/img/structure/B2453503.png)

![4-{5-[(2-Furylmethyl)thio]-2-nitrophenyl}morpholine](/img/structure/B2453505.png)

![(Z)-3-(benzo[d][1,3]dioxol-5-yl)-2-(4-(4-ethoxyphenyl)thiazol-2-yl)acrylonitrile](/img/structure/B2453513.png)

![N-(2-(5-(3-fluorobenzyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-2-(4-methoxyphenyl)acetamide](/img/structure/B2453517.png)

![N6,N6-Dimethylbenzo[d]thiazole-2,6-diamine](/img/structure/B2453523.png)

![2-[(3,5-Dimethoxyphenyl)formamido]-3-methylbutanoic acid](/img/structure/B2453525.png)